molecular formula C6H3F7O3 B14673784 Methyl 2,2,3,3,4,4,5-heptafluoro-5-oxopentanoate CAS No. 38093-90-2

Methyl 2,2,3,3,4,4,5-heptafluoro-5-oxopentanoate

Cat. No.: B14673784
CAS No.: 38093-90-2
M. Wt: 256.07 g/mol
InChI Key: ULCKZJAFZLDOGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,2,3,3,4,4,5-heptafluoro-5-oxopentanoate is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high thermal stability and resistance to chemical reactions, making it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,2,3,3,4,4,5-heptafluoro-5-oxopentanoate typically involves the esterification of heptafluoropentanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and crystallization is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2,3,3,4,4,5-heptafluoro-5-oxopentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Heptafluoropentanoic acid.

    Reduction: Methyl 2,2,3,3,4,4,5-heptafluoro-5-hydroxypentanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2,2,3,3,4,4,5-heptafluoro-5-oxopentanoate finds applications in several fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and bioavailability.

    Industry: Utilized in the production of high-performance polymers and coatings due to its thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of Methyl 2,2,3,3,4,4,5-heptafluoro-5-oxopentanoate involves its interaction with specific molecular targets, often through the formation of hydrogen bonds or van der Waals interactions. The fluorine atoms enhance the compound’s ability to interact with biological molecules, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,2,3,3,4,4,5,5-octafluoro-5-oxopentanoate
  • Methyl 2,2,3,3,4,4,4-heptafluorobutyrate
  • Methyl 2,2,3,3,4,4,5,5,6,6-decafluorohexanoate

Uniqueness

Methyl 2,2,3,3,4,4,5-heptafluoro-5-oxopentanoate is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical and physical properties. Its high thermal stability and resistance to chemical degradation make it particularly valuable in applications requiring robust performance under extreme conditions.

Properties

CAS No.

38093-90-2

Molecular Formula

C6H3F7O3

Molecular Weight

256.07 g/mol

IUPAC Name

methyl 2,2,3,3,4,4,5-heptafluoro-5-oxopentanoate

InChI

InChI=1S/C6H3F7O3/c1-16-3(15)5(10,11)6(12,13)4(8,9)2(7)14/h1H3

InChI Key

ULCKZJAFZLDOGT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(C(C(=O)F)(F)F)(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.